3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-methoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid is used extensively in scientific research, particularly in the field of proteomics. It serves as a reagent for studying protein interactions and modifications. Additionally, it is used in the synthesis of more complex organic molecules, which can be applied in medicinal chemistry and drug discovery .
Mechanism of Action
The specific mechanism of action for 3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid is not well-documented. its effects are likely mediated through interactions with proteins and enzymes, altering their activity and function. The compound’s molecular structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: Lacks the 2-methylbenzyl group, making it less hydrophobic.
4-Methoxybenzoic acid: Similar structure but with the methoxy group in a different position.
2-Methylbenzoic acid: Lacks the methoxy and benzyloxy groups, resulting in different reactivity and properties.
Uniqueness
3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid is unique due to the presence of both methoxy and 2-methylbenzyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable reagent in synthetic organic chemistry and proteomics research .
Properties
IUPAC Name |
3-methoxy-4-[(2-methylphenyl)methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-5-3-4-6-13(11)10-20-14-8-7-12(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPAFLYBGZRDFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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